N,N-Dimethylacrylamide

Catalog No.
S576431
CAS No.
2680-03-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacrylamide

CAS Number

2680-03-7

Product Name

N,N-Dimethylacrylamide

IUPAC Name

N,N-dimethylprop-2-enamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

YLGYACDQVQQZSW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C=C

Synonyms

Acrylamide, N,N-dimethyl-;Acylamide, N,N-dimethyl;Dimethylamid kyseliny akrylove;dimethylamidkyselinyakrylove;n,n-dimethyl-2-propenamid;n,n-dimethyl-acrylamid;Propenamide, N,N-dimethyl-;sipomernndma

Canonical SMILES

CN(C)C(=O)C=C

Synthesis of Hydrogels and Biomaterials

DMAA plays a crucial role in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. The unique structure of DMAA allows it to form crosslinks with other hydrogel components, enhancing their water retention capacity and mechanical properties []. This makes DMAA-based hydrogels valuable for various biomedical applications, including:

  • Drug delivery: DMAA-based hydrogels can be designed to release encapsulated drugs in a controlled manner, offering potential for targeted therapeutic delivery [].
  • Tissue engineering: DMAA-containing hydrogels can mimic the extracellular matrix, providing a supportive scaffold for cell growth and differentiation, making them valuable for tissue engineering applications [].

Development of Thermoresponsive Polymers

DMAA can be co-polymerized with other monomers to create thermoresponsive polymers. These polymers exhibit temperature-sensitive behavior, changing their properties in response to temperature fluctuations []. This unique property allows for the development of "smart" materials with diverse research applications, such as:

  • Drug delivery systems: Thermoresponsive polymers based on DMAA can be designed to release drugs at specific temperatures, offering improved control over drug delivery [].
  • Sensors: The temperature-responsive nature of DMAA-containing polymers allows them to be utilized as sensors for various environmental factors, such as temperature changes or the presence of specific molecules [].

Other Research Applications

Beyond the aforementioned applications, DMAA finds use in other areas of scientific research:

  • Polymer coatings: DMAA can be used as a co-monomer in the development of functional coatings for various surfaces, offering properties like improved adhesion, durability, and water resistance [].
  • Self-healing materials: DMAA-based materials are being explored for their potential self-healing properties, allowing them to repair minor damages autonomously [].
  • Water treatment agents: DMAA can be used as a co-monomer in the synthesis of polymeric flocculants, which are essential for water treatment processes by facilitating the removal of suspended particles.

N,N-Dimethylacrylamide is an organic compound with the molecular formula C5_5H9_9NO and a molecular weight of approximately 99.13 g/mol. It appears as a colorless to pale yellow liquid and is soluble in water and most organic solvents, except for n-hexane . The compound is characterized by its acrylamide structure, which contributes to its reactivity and versatility in various chemical processes .

Due to its functional groups:

  • Polymerization: It readily undergoes free radical polymerization, forming various copolymers with other vinyl monomers. This reaction can be initiated using radical initiators such as persulfates .
  • Crosslinking: In the presence of other monomers like acrylamide, it can form crosslinked structures, enhancing the mechanical properties of the resulting materials .
  • Reactivity with Electrophiles: N,N-Dimethylacrylamide can react with electrophiles, such as trifluoromethanesulfonic anhydride, leading to the formation of complex derivatives .

N,N-Dimethylacrylamide exhibits a range of biological activities:

  • Toxicity: In vitro studies indicate that it can be metabolized by hepatic microsomal enzymes, and exposure may lead to skin irritation and potential eye damage . The compound has shown low acute toxicity but can cause adverse effects at higher concentrations, including systemic toxicity and potential developmental effects .
  • Sensitization: While it is generally not considered a skin sensitizer, prolonged exposure may lead to allergic reactions in some individuals .

Several methods exist for synthesizing N,N-Dimethylacrylamide:

  • Amine Adduct Method: This industrial method involves reacting methyl acrylate with dimethylamine to form an ester adduct, which is then amidated and pyrolyzed to yield N,N-dimethylacrylamide .
  • Direct Polymerization: The compound can also be synthesized through direct polymerization of its monomer under controlled conditions using radical initiators .

Studies have explored the interactions of N,N-Dimethylacrylamide with other compounds:

  • Copolymers: Research shows that copolymerizing N,N-dimethylacrylamide with other vinyl monomers can significantly alter the physical properties of the resulting materials, enhancing flexibility and strength .
  • Biological Interactions: Investigations into its biological interactions reveal potential cytotoxic effects at high concentrations, necessitating careful handling in biomedical applications .

N,N-Dimethylacrylamide shares similarities with several other compounds, each with unique properties:

CompoundMolecular FormulaKey Features
AcrylamideC3_3H5_5NOWidely used in polymer production; less hydrophilic than N,N-dimethylacrylamide.
N,N-DiethylacrylamideC5_5H9_9NSimilar structure but with ethyl groups; different solubility characteristics.
MethacrylamideC4_4H7_7NOContains a methacrylate group; used in similar applications but has different reactivity.
N-IsopropylacrylamideC5_5H9_9NOExhibits different thermal stability; used in specialized polymer applications.

N,N-Dimethylacrylamide stands out for its enhanced solubility and compatibility with various solvents, making it particularly useful in applications requiring high moisture retention and flexibility . Its ability to copolymerize effectively allows for tailored material properties, distinguishing it from similar compounds.

Physical Description

Liquid

XLogP3

0.3

UNII

AS46JK7Q6I

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 307 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 302 of 307 companies with hazard statement code(s):;
H301+H311 (12.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (87.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (92.72%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (12.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (67.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (26.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2680-03-7

Wikipedia

N,N-dimethylacrylamide

General Manufacturing Information

Adhesive manufacturing
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
2-Propenamide, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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